

Unveiling the Structural Nuances of 1,1-Dimethylgerminane Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1,1-Dimethylgerminane

Cat. No.: B15465019

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the structure of **1,1-dimethylgerminane**, benchmarked against its parent compound, germinane (germacyclohexane). The data presented herein is primarily derived from gas-phase electron diffraction studies, offering insights into the gas-phase conformations and key structural parameters of these molecules.

The substitution of two methyl groups at the germanium atom in the germinane ring induces subtle yet significant alterations in its molecular geometry. This guide will delve into these changes, presenting quantitative data in a clear, comparative format, detailing the experimental methodologies employed for these determinations, and visualizing the structural relationships to facilitate a deeper understanding.

Comparative Structural Parameters

The geometric parameters for germinane and **1,1-dimethylgerminane** have been determined experimentally. Both molecules predominantly adopt a chair conformation in the gas phase. The key bond lengths and angles are summarized in the table below.

Parameter	Germinane	1,1-Dimethylgerminane
Bond Lengths (Å)		
Ge-C	1.945 ± 0.003	1.954 ± 0.004
C-C (average)	1.539 ± 0.004	1.536 ± 0.005
Ge-H	1.549 ± 0.015	-
C-H (average)	1.114 ± 0.003	1.116 ± 0.003
Bond Angles (deg)		
∠C-Ge-C	100.1 ± 0.8	100.3 ± 1.0
∠Ge-C-C	112.1 ± 0.4	112.5 ± 0.5
∠C-C-C (average)	111.5 ± 0.5	111.8 ± 0.6

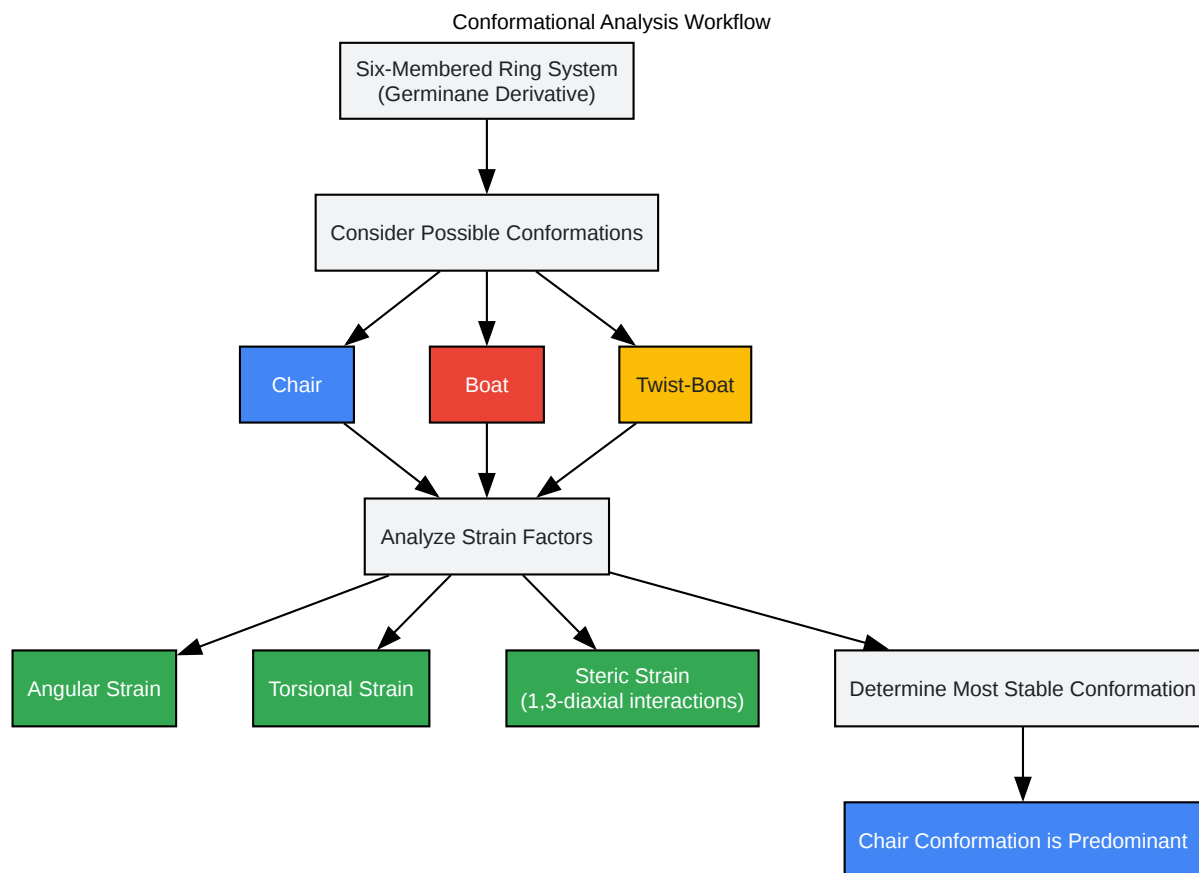
Data sourced from gas-phase electron diffraction studies.

The introduction of the two methyl groups on the germanium atom leads to a slight elongation of the Ge-C bonds. Interestingly, the endocyclic C-Ge-C bond angle remains largely unchanged, suggesting that the steric bulk of the methyl groups is accommodated without significant distortion of this angle.

Conformational Analysis

Both germinane and **1,1-dimethylgerminane** exist predominantly in a chair conformation. This is analogous to the well-studied cyclohexane ring system. The chair conformation minimizes both angular and torsional strain.

Below is a logical workflow illustrating the conformational analysis process.



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Conformational analysis workflow for germinane derivatives.

Experimental Protocols

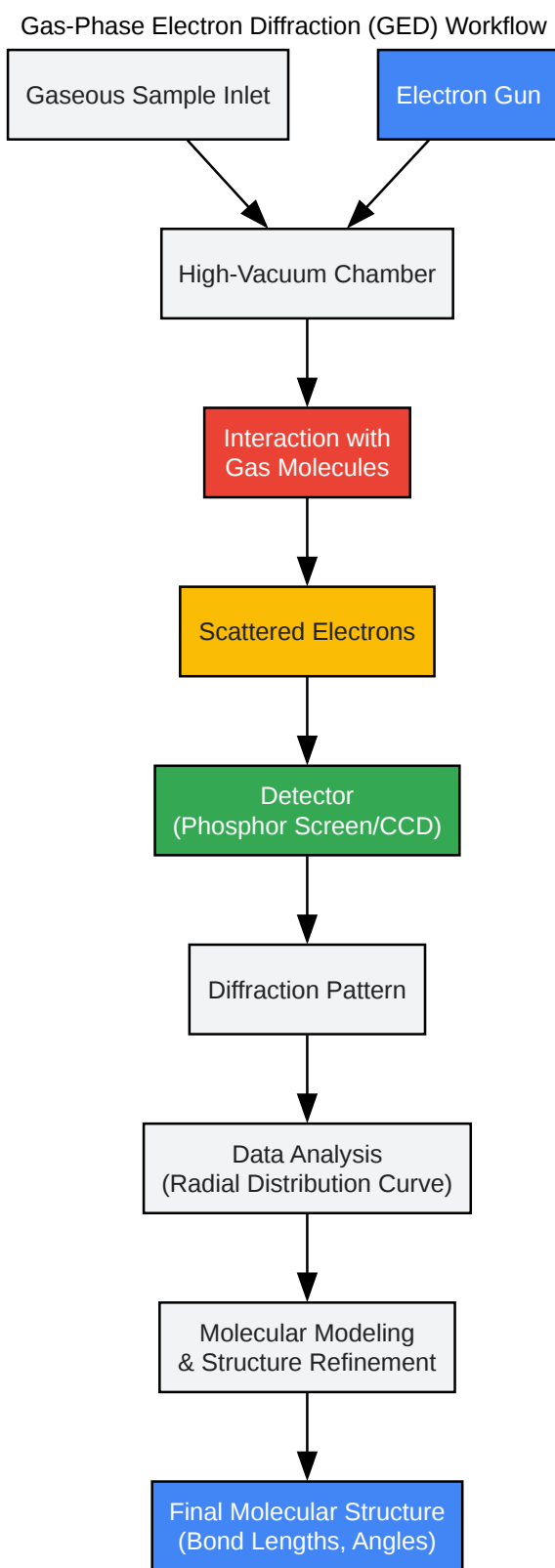
The primary experimental technique used to determine the gas-phase structures of germinane and **1,1-dimethylgerminane** is Gas-Phase Electron Diffraction (GED).

Methodology for Gas-Phase Electron Diffraction:

- **Sample Introduction:** A gaseous sample of the compound is introduced into a high-vacuum chamber.

- **Electron Beam Interaction:** A high-energy beam of electrons is fired at the gas molecules.
- **Scattering:** The electrons are scattered by the electrostatic potential of the atoms in the molecules.
- **Diffraction Pattern:** The scattered electrons create a diffraction pattern on a detector. This pattern consists of concentric rings of varying intensity.
- **Data Analysis:** The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to calculate a radial distribution curve.
- **Structure Refinement:** The radial distribution curve provides information about the distances between all pairs of atoms in the molecule. By fitting a molecular model to this experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

The workflow for a typical Gas-Phase Electron Diffraction experiment is outlined in the diagram below.



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